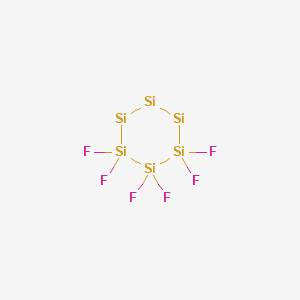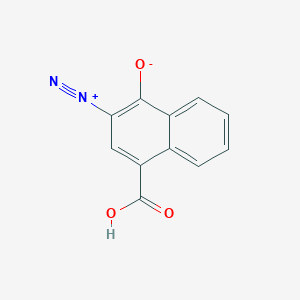
4-Carboxy-2-diazonionaphthalen-1-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Carboxy-2-diazonionaphthalen-1-olate is an organic compound with the molecular formula C₁₁H₆N₂O₃ It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both carboxyl and diazonium functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Carboxy-2-diazonionaphthalen-1-olate typically involves the diazotization of 4-carboxy-2-aminonaphthalene. The process begins with the nitration of naphthalene to form 4-nitronaphthalene-1-carboxylic acid, which is then reduced to 4-amino-1-naphthoic acid. This intermediate is subjected to diazotization using sodium nitrite and hydrochloric acid under cold conditions to yield the diazonium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Carboxy-2-diazonionaphthalen-1-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinone derivatives.
Reduction: Reduction reactions can convert the diazonium group to an amino group.
Substitution: The diazonium group can participate in electrophilic aromatic substitution reactions, such as Sandmeyer reactions, to form halogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Copper(I) chloride or bromide is often used in Sandmeyer reactions.
Major Products
Oxidation: Naphthoquinone derivatives.
Reduction: 4-Carboxy-2-aminonaphthalene.
Substitution: Halogenated naphthalene derivatives.
Scientific Research Applications
4-Carboxy-2-diazonionaphthalen-1-olate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Investigated for its potential as a biochemical probe due to its ability to form stable diazonium salts.
Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Carboxy-2-diazonionaphthalen-1-olate involves the formation of reactive intermediates, such as diazonium ions, which can undergo various chemical transformations. These intermediates can interact with nucleophiles, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reactions and applications.
Comparison with Similar Compounds
Similar Compounds
2-Diazonionaphthalen-1-olate: Similar structure but lacks the carboxyl group.
4-Carboxy-2-aminonaphthalene: Precursor in the synthesis of 4-Carboxy-2-diazonionaphthalen-1-olate.
Naphthoquinone derivatives: Products of oxidation reactions.
Uniqueness
This compound is unique due to the presence of both carboxyl and diazonium functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in various fields of research and industry.
Properties
CAS No. |
97606-12-7 |
|---|---|
Molecular Formula |
C11H6N2O3 |
Molecular Weight |
214.18 g/mol |
IUPAC Name |
4-carboxy-2-diazonionaphthalen-1-olate |
InChI |
InChI=1S/C11H6N2O3/c12-13-9-5-8(11(15)16)6-3-1-2-4-7(6)10(9)14/h1-5H,(H-,14,15,16) |
InChI Key |
BPAAASFRRLDLMY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=C2[O-])[N+]#N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


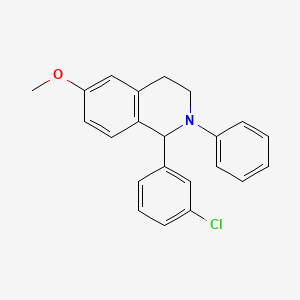
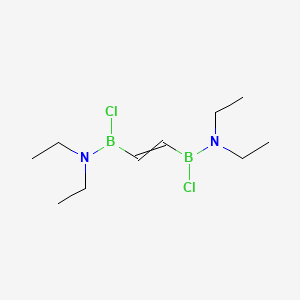
![Difluoro[(pentafluoroethyl)sulfanyl]amine](/img/structure/B14327483.png)

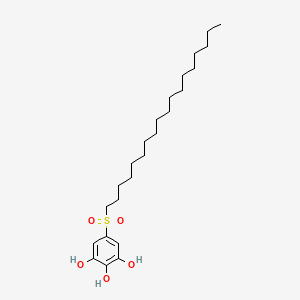
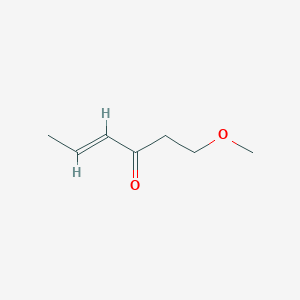
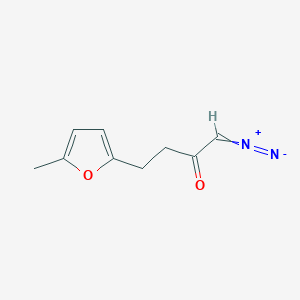
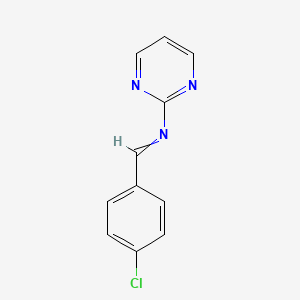

![4-(2-Methylbutyl)-4'-[(4-octylphenoxy)methyl]-1,1'-biphenyl](/img/structure/B14327518.png)
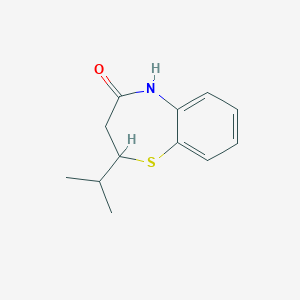
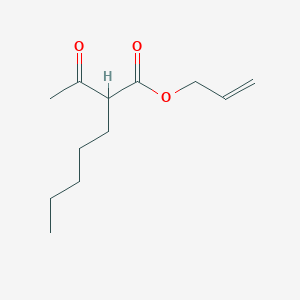
![1-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalene](/img/structure/B14327533.png)
